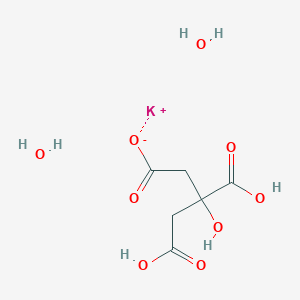
2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid, also known as TFMB-OH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Advanced Oxidation Processes
One notable application involves advanced oxidation processes (AOPs) for environmental remediation. The degradation of acetaminophen, a common pharmaceutical compound, through AOPs generates various by-products, including acetic acid. This research contributes to understanding the environmental impact and potential risks associated with pharmaceutical pollutants, highlighting the role of acetic acid derivatives in environmental chemistry and toxicology (Qutob et al., 2022).
Degradation and Stability Studies
Another area of application is in the study of degradation processes and stability of pharmaceutical compounds, such as nitisinone. Research on nitisinone, which includes structural motifs similar to 2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid, sheds light on its degradation products and stability under various conditions, providing insights into the chemical stability and potential environmental impacts of such compounds (Barchańska et al., 2019).
Organic Acids in Industrial Applications
The role of organic acids, including acetic acid derivatives, in acidizing operations for carbonate and sandstone formations has been extensively reviewed. These applications are critical in the oil and gas industry, demonstrating the utility of organic acids in enhancing production efficiency and addressing challenges associated with mineral dissolution and corrosion (Alhamad et al., 2020).
Novel Drug Development
Research on salicylic acid derivatives, closely related to this compound, explores their potential in developing new pharmaceuticals with improved safety and efficacy profiles. These studies indicate the promise of such compounds in addressing the limitations of existing drugs, particularly in anti-inflammatory and analgesic applications (Tjahjono et al., 2022).
Acetic Acid Bacteria in Fermentation
The physiology of acetic acid bacteria and their role in vinegar and fermented beverages underscores the importance of acetic acid derivatives in food science and biotechnology. This research area focuses on the production processes, health benefits, and technological applications of fermented products, offering insights into the biotechnological potential of acetic acid bacteria (Lynch et al., 2019).
Mechanism of Action
Target of Action
It is known that similar compounds have been used to synthesize pparγ/δ dual agonists . PPARγ/δ are nuclear receptors that play crucial roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
It is known that similar compounds can undergo suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of palladium to electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Similar compounds have been used in the synthesis of pparγ/δ dual agonists , which are known to regulate lipid metabolism, glucose homeostasis, and inflammation .
Pharmacokinetics
It is known that similar compounds have a low aqueous solubility and a low volatility . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been used to synthesize pparγ/δ dual agonists , which are known to regulate lipid metabolism, glucose homeostasis, and inflammation .
Action Environment
It is known that similar compounds have a low aqueous solubility and a low volatility , which could potentially influence their action in different environmental conditions.
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)8-3-1-7(2-4-8)5-16-6-9(14)15/h1-4H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWYDCAACSVYPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2527102.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2527104.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone](/img/structure/B2527106.png)







![2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2527120.png)


